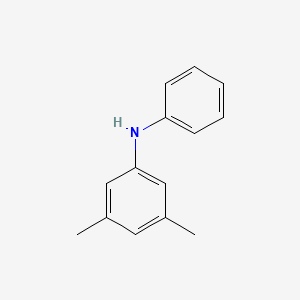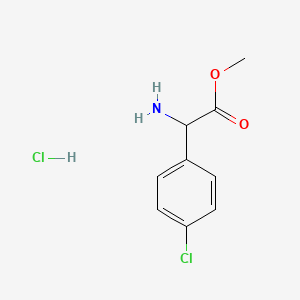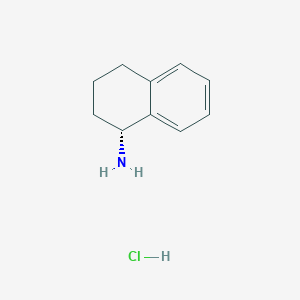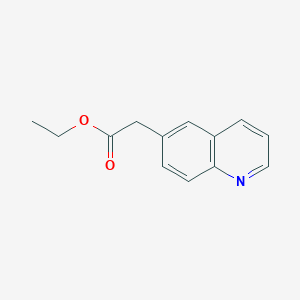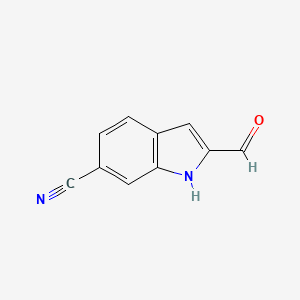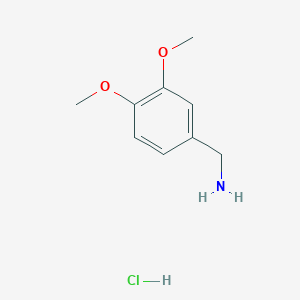
3,4-Dimethoxybenzylamine hydrochloride
Overview
Description
3,4-Dimethoxybenzylamine hydrochloride, also known as Veratrylamine, is a chemical compound with the molecular formula C9H13NO2·HCl and a molecular weight of 203.67 . It is used as a reagent in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of 3,4-Dimethoxybenzylamine hydrochloride involves two stages . In the first stage, 3,4-dimethoxy-benzaldehyde reacts with pyridoxal 5’-phosphate and isopropylamine in an enzymatic reaction. In the second stage, the product is treated with hydrogen chloride in diethyl ether .Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxybenzylamine hydrochloride consists of a benzene ring substituted with two methoxy groups at the 3rd and 4th positions and a benzylamine group . The InChI key for this compound is DIVNUTGTTIRPQA-UHFFFAOYSA-N .Chemical Reactions Analysis
3,4-Dimethoxybenzylamine hydrochloride can participate in various chemical reactions due to its amine group. For instance, it can act as an ammonia equivalent in the synthesis of a series of 2,4,5-trisubstituted oxazoles, via a tandem Ugi/Robinson-Gabriel reaction sequence .Physical And Chemical Properties Analysis
3,4-Dimethoxybenzylamine hydrochloride is a light yellow liquid with a rotten-egg like odor . It has a refractive index of 1.549 (lit.) and a density of 1.113 g/mL at 25 °C (lit.) . The boiling point of this compound is 140 °C at 1 mmHg (lit.) .Scientific Research Applications
1. Derivatization Reagent in Serotonin Analysis
3,4-Dimethoxybenzylamine is employed as a sensitive pre-column fluorescence derivatization reagent for determining serotonin in plasma. This process involves the use of high-performance liquid chromatography. The method allows the separation of various 5-hydroxyindoles, making it an effective tool in biochemical analyses related to serotonin (Ishida, Takada, & Yamaguchi, 1997).
2. Use in Chemical Synthesis
The synthesis of 3,4-Dimethoxybenzylamine is studied to optimize its production for industrial manufacture. This research is significant due to its wide applicability in medicine, pesticide, and chemical fields, showcasing its versatility as an intermediate in organic synthesis (Fang, 2003).
3. Role in Peripheral Dopamine Blocking
2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, a derivative of 3,4-dimethoxybenzylamine, has been synthesized and identified as an effective antagonist to low-dose hypotensive effects of dopamine. This compound's role in peripheral dopamine blocking suggests potential medical applications, particularly in cardiovascular pharmacology (Jarboe, Lipson, Bannon, & Dunnigan, 1978).
4. Protecting Group in Oligoribonucleotide Synthesis
The compound acts as a protecting group for the 2′-hydroxyl group in oligoribonucleotide synthesis. Its ability to protect the O6-amide group of guanine residues and rapid removal from oligoribonucleotides without damaging glycosidic bonds highlights its importance in nucleic acid chemistry and biotechnology (Takaku, Ito, & Imai, 1986).
5. N-Protecting Group in Organic Chemistry
It serves as an N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives. The compound's smooth elimination highlights its utility in organic synthesis, particularly in the development of novel compounds and intermediates (Grunder-Klotz & Ehrhardt, 1991).
6. Selective Deprotection of Protecting Groups
3,4-Dimethoxybenzyl (DMPM) protecting groups for hydroxy functions can be selectively deprotected, which is crucial in synthetic organic chemistry for the stepwise construction of complex molecules. This selectivity enables precise manipulation in the synthesis of various organic compounds (Horita, Yoshioka, Tanaka, Oikawa, & Yonemitsu, 1986).
7. Use in Novel Synthesis Methods
Innovative synthesis methods for important intermediates and compounds in pharmaceuticals have employed 3,4-dimethoxybenzylamine. These methods demonstrate the compound's critical role in advancing synthetic strategies and creating novel pharmaceuticals (Sato & Stammer, 1976).
Safety And Hazards
3,4-Dimethoxybenzylamine hydrochloride is a hazardous chemical. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .
properties
IUPAC Name |
(3,4-dimethoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-11-8-4-3-7(6-10)5-9(8)12-2;/h3-5H,6,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKCMLPZLUTFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxybenzylamine hydrochloride | |
CAS RN |
6967-51-7 | |
| Record name | NSC68335 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dimethoxybenzylamine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ93HY2EMF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



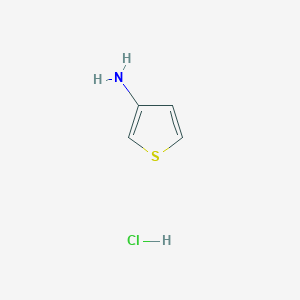
![3,8-Diazabicyclo[3.2.1]octane](/img/structure/B1590389.png)
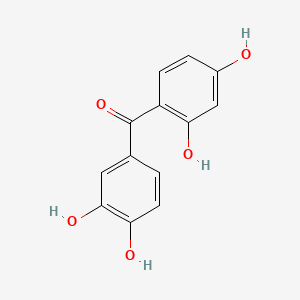
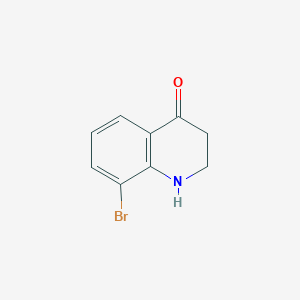
![6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1590396.png)

